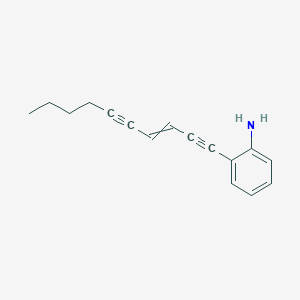
2-(Dec-3-ene-1,5-diyn-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dec-3-ene-1,5-diyn-1-yl)aniline is an organic compound characterized by the presence of an aniline group substituted with a dec-3-ene-1,5-diyn-1-yl chain. This compound is notable for its unique structure, which includes both alkyne and alkene functionalities, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dec-3-ene-1,5-diyn-1-yl)aniline typically involves the coupling of aniline with a suitable alkyne precursor. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Dec-3-ene-1,5-diyn-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne and alkene groups.
Substitution: Electrophilic substitution reactions can occur at the aniline ring, with reagents such as bromine or nitric acid introducing halogen or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
2-(Dec-3-ene-1,5-diyn-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 2-(Dec-3-ene-1,5-diyn-1-yl)aniline involves its interaction with molecular targets through its reactive alkyne and alkene groups. These functionalities can undergo cycloaddition reactions, forming reactive intermediates that can interact with biological macromolecules such as DNA and proteins. The compound’s ability to form covalent bonds with these targets underlies its potential biological activity.
Comparison with Similar Compounds
2-(1-Methylbut-2-en-1-yl)aniline: Another ortho-substituted aniline derivative with similar structural features.
2-(Phenylethynyl)aniline: Contains an ethynyl group instead of the dec-3-ene-1,5-diyn-1-yl chain.
Uniqueness: 2-(Dec-3-ene-1,5-diyn-1-yl)aniline is unique due to its combination of alkyne and alkene functionalities, which provide a versatile platform for various chemical transformations. This dual functionality is less common in similar compounds, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
823228-19-9 |
|---|---|
Molecular Formula |
C16H17N |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
2-dec-3-en-1,5-diynylaniline |
InChI |
InChI=1S/C16H17N/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16(15)17/h7-8,10-11,13-14H,2-4,17H2,1H3 |
InChI Key |
SZVYKZCFCIUFKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC=CC#CC1=CC=CC=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{3-[Dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl}butylidene)hydroxylamine](/img/structure/B14208501.png)
![5-Ethyl-3-methyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione](/img/structure/B14208507.png)
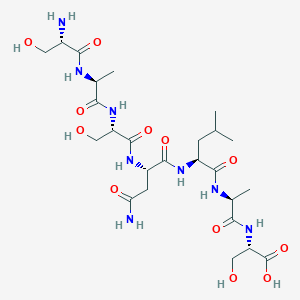
![N-(4-{[2-(3-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14208516.png)
![6-[5-Bromo-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14208517.png)
![Benzene, 1,2-bis[[4-(1,1-dimethylethyl)-2-ethynylphenyl]ethynyl]-](/img/structure/B14208527.png)
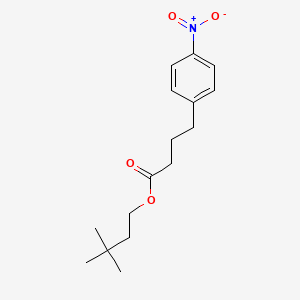
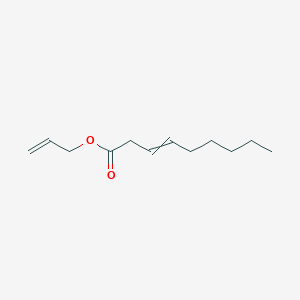
![Benzene, 1,1'-[1-(2-cyclohexen-1-yloxy)-2-propynylidene]bis-](/img/structure/B14208550.png)
![3-[6-Phenyl-3-(trichloromethyl)-2,5-dihydro-1,2,4-triazin-5-yl]-1H-indole](/img/structure/B14208575.png)
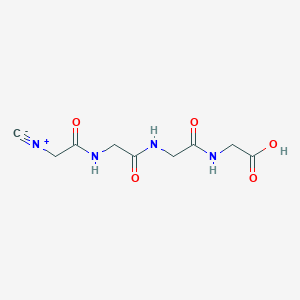
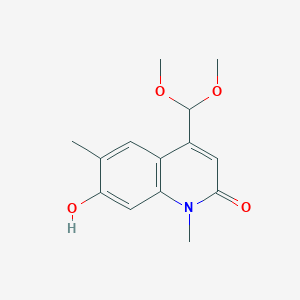
![4-[(3,5-Di-tert-butylphenyl)methoxy]pyridine](/img/structure/B14208600.png)
![1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B14208602.png)
